1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone
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Overview
Description
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring substituted with a 4-chlorobenzyl group and a 4-methylphenoxy group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE typically involves the reaction of 4-chlorobenzyl chloride with piperazine to form 1-(4-chlorobenzyl)piperazine. This intermediate is then reacted with 2-(4-methylphenoxy)acetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and other diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 1-(4-Chlorobenzhydryl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(4-Methylphenyl)piperazine .
Uniqueness
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-chlorobenzyl and 4-methylphenoxy groups enhances its potential for diverse applications and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H23ClN2O2 |
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Molecular Weight |
358.9 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H23ClN2O2/c1-16-2-8-19(9-3-16)25-15-20(24)23-12-10-22(11-13-23)14-17-4-6-18(21)7-5-17/h2-9H,10-15H2,1H3 |
InChI Key |
REBGCMSBHWFZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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